2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that trifluoromethyl group-containing compounds can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
It is known that trifluoromethyl group-containing compounds can have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
It is known that trifluoromethyl group-containing compounds can have various biological effects .
Action Environment
It is known that the physicochemical properties of trifluoromethyl group-containing compounds can influence their behavior in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)piperidine with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-4-carboxamide
- 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carboxamide
- 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-sulfonamide
Uniqueness
2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the carboxamide functionality, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)8-3-2-6-18(7-8)11-9(10(16)19)4-1-5-17-11/h1,4-5,8H,2-3,6-7H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLTTWZZHJRPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.